![molecular formula C12H15NO4 B295060 2-(Dimethylamino)ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B295060.png)
2-(Dimethylamino)ethyl 1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 1,3-benzodioxole-5-carboxylate, also known as DMBC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMBC is a derivative of benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings and a dioxole ring. The compound has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl 1,3-benzodioxole-5-carboxylate is not fully understood, but it is believed to act primarily through its interaction with serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound has been shown to bind to specific serotonin receptors, such as 5-HT1A and 5-HT2A, which can lead to the activation of downstream signaling pathways. This activation can result in various biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. One of the most significant effects is its ability to increase the release of serotonin in the brain. This increase in serotonin levels can lead to improved mood, decreased anxiety, and improved cognitive function. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Dimethylamino)ethyl 1,3-benzodioxole-5-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high level of purity, which makes it ideal for use in various assays. However, one of the limitations of this compound is that it is a relatively new compound, and there is still much to learn about its properties and potential applications. Additionally, there is limited information available on its toxicity and safety profile, which makes it important to use caution when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Dimethylamino)ethyl 1,3-benzodioxole-5-carboxylate. One direction is to further investigate its potential use as a treatment for various neurological disorders. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Additionally, there is a need for further research on the toxicity and safety profile of this compound to ensure its safe use in various applications. Overall, this compound is a promising compound that has the potential to have significant impacts in various fields of scientific research.
Synthesemethoden
2-(Dimethylamino)ethyl 1,3-benzodioxole-5-carboxylate can be synthesized through a multistep process that involves the reaction of 2-(dimethylamino)ethylamine with 1,3-benzodioxole-5-carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and a dehydrating agent such as N,N'-dimethylformamide (DMF). The resulting product is then purified through various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 1,3-benzodioxole-5-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a significant impact on the central nervous system. This compound has been found to act as a potent serotonin receptor agonist, which means that it can activate specific serotonin receptors in the brain. This property makes this compound a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
Molekularformel |
C12H15NO4 |
---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)5-6-15-12(14)9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
UQGWPPVDSPYVJV-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CN(C)CCOC(=O)C1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.